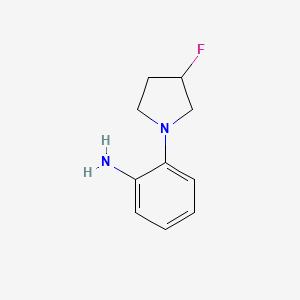
2-(3-Fluoropyrrolidin-1-yl)aniline
Übersicht
Beschreibung
2-(3-Fluoropyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .
Mode of Action
Compounds with similar structures have been reported to block nav17 and Nav18 channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing the perception of pain.
Pharmacokinetics
The presence of fluorine in the molecule could potentially influence these properties . Fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Based on its potential interaction with voltage-gated sodium channels, it could potentially alter neuronal excitability and signal transmission, leading to a reduction in the perception of pain .
Biologische Aktivität
2-(3-Fluoropyrrolidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12FN2
- Molecular Weight : 180.23 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and an aniline group, which is critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Ring Construction : Utilizing cyclic or acyclic precursors to construct the pyrrolidine ring.
- Functionalization : Modifying preformed pyrrolidine rings to introduce the aniline moiety.
Example Synthesis Route
A common method involves starting from (2S,4R)-4-hydroxyproline, which is transformed into various pyrrolidine derivatives through a series of chemical reactions involving coupling agents and solvents like dichloroethane for optimal yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can be synthesized to target Mycobacterium species effectively. For instance:
- Study Findings : Compounds derived from 4-(3-Fluoropyrrolidin-1-yl)aniline demonstrated high activity against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Mechanism of Action : Aniline derivatives are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can inhibit cancer cell proliferation.
- Case Study : Research on similar compounds has indicated that modifications in the aniline structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .
Pharmacokinetics
The presence of fluorine in the compound enhances its metabolic stability, making it less susceptible to enzymatic degradation. This property is critical for maintaining therapeutic levels in biological systems and improving the drug's efficacy.
Comparative Analysis of Biological Activities
Eigenschaften
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXSCAVRTVOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















